Furane-2-carboxaldehyde, iminosemicarbazone
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Overview
Description
Furane-2-carboxaldehyde, iminosemicarbazone is a compound derived from furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furane-2-carboxaldehyde, iminosemicarbazone typically involves the reaction of furane-2-carboxaldehyde with semicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Furane-2-carboxaldehyde, iminosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted furan derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Furane-2-carboxaldehyde, iminosemicarbazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Furane-2-carboxaldehyde, iminosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furane-2-carboxaldehyde, iminosemicarbazone include:
- Furane-2-carboxaldehyde, thiosemicarbazone
- Furane-2-carboxaldehyde, hydrazone
- Furane-2-carboxaldehyde, oxime
Uniqueness
This compound is unique due to its specific structural features and the presence of the iminosemicarbazone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(E)-furan-2-ylmethylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-6(8)10-9-4-5-2-1-3-11-5/h1-4H,(H4,7,8,10)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGGLAVEVCQBGA-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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